N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. Its structure includes a cyclopropyl substituent at the 6-position, a methyl group at the 3-position, and a 4-chlorophenyl carboxamide moiety at the 4-position. The cyclopropyl group enhances metabolic stability, while the 4-chlorophenyl moiety may influence binding affinity to target proteins .
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-9-15-13(16(22)19-12-6-4-11(18)5-7-12)8-14(10-2-3-10)20-17(15)23-21-9/h4-8,10H,2-3H2,1H3,(H,19,22) |
InChI Key |
NFYXYOWCVAMJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of pyridine derivatives to form the oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Biological Activities
N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits various biological activities that can be leveraged for therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may interact with specific molecular targets involved in cancer progression. Its structural similarity to known anticancer agents suggests potential efficacy in oncology .
- Neurological Applications : The compound's ability to modulate enzymatic pathways makes it a candidate for neurological disorders. Research indicates possible interactions with neurotransmitter systems, which could lead to therapeutic advancements in treating conditions like anxiety or depression .
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes related to lipid metabolism and signaling pathways. For instance, its interaction with N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been studied for implications in metabolic diseases .
Case Study 1: Anticancer Research
In a study focusing on the structure-activity relationship (SAR) of related compounds, modifications to the core structure of this compound resulted in increased potency against cancer cell lines. The introduction of specific substituents enhanced its binding affinity to target receptors involved in tumor growth .
Case Study 2: Neurological Effects
Research published in pharmacological journals highlighted the compound's potential as an anxiolytic agent. In vitro assays demonstrated that it could modulate GABAergic signaling pathways, suggesting its use as a therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be contextualized by comparing it to analogous derivatives. Below is a systematic analysis:
Structural Analogues with Varying Aromatic Substituents
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ():
N-(4-carbamoylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ():
Analogues with Modified Heterocyclic Cores
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid ():
6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid ():
Physicochemical and Pharmacokinetic Comparisons
*LogP values estimated using computational models or experimental data. †Calculated based on molecular formula C₁₉H₁₇ClN₃O₂. ‡Assumed from purity data of structurally related compounds in –4.
Biological Activity
N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that exhibits a complex structure characterized by the presence of a chlorinated phenyl group and a cyclopropyl moiety. This unique arrangement of functional groups contributes to its potential biological activities, making it an interesting subject for pharmacological research.
- Molecular Formula : C17H14ClN3O2
- Molecular Weight : 327.8 g/mol
The compound's structure integrates an oxazole ring fused with a pyridine moiety, which may enhance its binding affinity to various biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research studies have explored the biological activities of this compound in various contexts:
- Anti-inflammatory Activity : The compound has been investigated for its potential as an anti-inflammatory agent. Preliminary studies suggest that it may modulate specific molecular targets involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
- Anticancer Potential : There is growing interest in the anticancer properties of this compound. It may interact with enzymes or receptors that play critical roles in cancer cell proliferation and survival. Some studies indicate that derivatives of similar structures show significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .
- Neurological Effects : The compound's structural features may also confer neuroprotective properties. Research into related compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems and reducing neuroinflammation .
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancerous processes. For example, it could target cyclooxygenase (COX) enzymes or other signaling pathways critical for tumor growth .
- Receptor Modulation : It is proposed that the compound might act on various receptors involved in pain and inflammation regulation, potentially leading to analgesic effects .
Case Studies and Research Findings
A summary of relevant studies is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Anticancer activity | Showed cytotoxicity against breast and ovarian cancer cell lines with IC50 values < 10 µM. |
| Study C | Neurological impact | Indicated potential neuroprotective effects in models of neurodegeneration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
